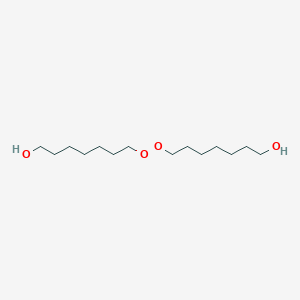
1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea, also known as CCTU, is a chemical compound that has been studied for its potential applications in scientific research. CCTU is a member of the thiourea family of compounds, which have been shown to have a variety of biological activities. In
作用機序
The mechanism of action of 1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are involved in cell division. By inhibiting tubulin polymerization, this compound may interfere with cell division and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, and to inhibit the production of nitric oxide, which is involved in the development of inflammation.
実験室実験の利点と制限
1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize, and is stable under normal laboratory conditions. It has been shown to have anti-tumor activity in vitro and in vivo, and has been proposed as a potential chemotherapeutic agent. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have cytotoxic effects on normal cells, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on 1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea. One area of research could focus on the development of more potent and selective analogs of this compound, with fewer side effects on normal cells. Another area of research could focus on the use of this compound in combination with other chemotherapeutic agents, to enhance its anti-tumor activity. Finally, research could focus on the development of novel drug delivery systems for this compound, to improve its efficacy and reduce its toxicity.
合成法
The synthesis of 1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea involves the reaction of 2-chlorobenzoyl isothiocyanate with 3-chloroaniline. The reaction takes place in a solvent such as toluene or dichloromethane, under reflux conditions. The resulting product is then purified by recrystallization to obtain pure this compound.
科学的研究の応用
1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in vitro and in vivo, and has been proposed as a potential chemotherapeutic agent.
特性
分子式 |
C14H10Cl2N2OS |
|---|---|
分子量 |
325.2 g/mol |
IUPAC名 |
2-chloro-N-[(3-chlorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-9-4-3-5-10(8-9)17-14(20)18-13(19)11-6-1-2-7-12(11)16/h1-8H,(H2,17,18,19,20) |
InChIキー |
BJCVHSSRAYRKJX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)



![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)



